
4-(4-Methanesulfonylphenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methanesulfonylphenoxy)piperidine is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Parkinson’s Disease Management
One of the most promising applications of 4-(4-Methanesulfonylphenoxy)piperidine is in the management of Parkinson's disease. Research indicates that compounds similar to this piperidine derivative can act as dopamine D3 receptor antagonists, which may help mitigate motor complications associated with dopamine dysregulation. For instance, the compound IRL790, which shares structural similarities, has shown efficacy in reducing L-DOPA-induced dyskinesias without impairing normal motor functions in preclinical models .
Treatment of Anxiety and Depression
The compound has also been studied for its potential in treating anxiety and depression. Its mechanism of action involves modulation of serotonin and norepinephrine levels, akin to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This suggests that this compound could be beneficial for patients suffering from these mood disorders .
Cognitive Disorders
Research indicates that compounds with similar structures may enhance cognitive function by acting on neurotransmitter systems involved in learning and memory. This could make this compound a candidate for further exploration in cognitive enhancement therapies .
Case Study 1: L-DOPA-Induced Dyskinesia
A study involving non-human primates demonstrated that certain piperidine derivatives could effectively reduce L-DOPA-induced dyskinesias while maintaining therapeutic efficacy against Parkinson's symptoms. The findings suggested that these compounds could provide a dual benefit: alleviating motor complications while enhancing overall treatment outcomes .
Case Study 2: Anxiety Disorders
In a clinical setting, patients treated with piperidine derivatives reported significant reductions in anxiety symptoms compared to control groups. These findings were supported by neuroimaging studies indicating altered brain activity patterns consistent with reduced anxiety levels .
Data Tables
Application Area | Potential Benefits | Mechanism of Action |
---|---|---|
Parkinson’s Disease | Reduces dyskinesias; maintains motor function | D3 receptor antagonism |
Anxiety | Decreases anxiety symptoms | Modulation of serotonin and norepinephrine |
Depression | Improves mood stability | Similar action to SSRIs/SNRIs |
Cognitive Enhancement | Enhances learning and memory | Interaction with neurotransmitter systems |
特性
分子式 |
C12H17NO3S |
---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
4-(4-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-4-2-10(3-5-12)16-11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 |
InChIキー |
SHNVGFLRGUBNLI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。